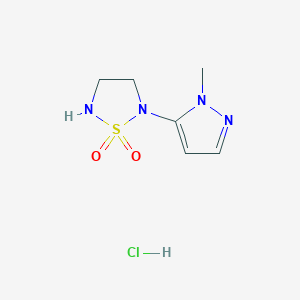
2-(1-methyl-1H-pyrazol-5-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-pyrazol-5-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C6H11ClN4O2S and its molecular weight is 238.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-methyl-1H-pyrazol-5-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione hydrochloride represents a class of heterocyclic compounds that exhibit a variety of biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C7H8N4S with a specific structure that includes a thiadiazolidine core. The compound is characterized by its unique pyrazole substituent which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and pyrazole moieties possess significant biological activities including:
- Antimicrobial Activity : Thiadiazole derivatives have been shown to exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of 2-amino-1,3,4-thiadiazole have demonstrated effective antibacterial activity against E. coli and Streptococcus pyogenes .
- Anticancer Properties : Thiadiazole derivatives are emerging as potential anticancer agents. Studies have indicated that these compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines. For example, related compounds have shown significant cytotoxic effects on breast cancer cells by disrupting microtubule formation .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Compounds similar to 2-(1-methyl-1H-pyrazol-5-yl)-1lambda6,2,5-thiadiazolidine have been investigated for their ability to reduce inflammation in various models .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Some thiadiazole derivatives act by binding to tubulin and preventing its polymerization into microtubules, which is crucial for cell division. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Anticancer Activity in Breast Cancer Cells :
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that certain thiadiazole derivatives exhibited MIC values lower than standard antibiotics against Gram-positive and Gram-negative bacteria. For instance, one derivative showed an MIC of 31.25 μg/mL against E. coli, outperforming conventional antibiotics like ofloxacin .
Table 1: Summary of Biological Activities
| Activity Type | Related Findings |
|---|---|
| Antimicrobial | Effective against E. coli (MIC = 31.25 μg/mL) |
| Anticancer | Induces apoptosis in MCF-7 cells (IC50 = 52 nM) |
| Anti-inflammatory | Exhibits significant reduction in inflammatory markers |
| Mechanism | Description |
|---|---|
| Tubulin Inhibition | Prevents polymerization leading to cell cycle arrest |
| Antioxidant Activity | Scavenges free radicals reducing oxidative stress |
特性
IUPAC Name |
2-(2-methylpyrazol-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S.ClH/c1-9-6(2-3-7-9)10-5-4-8-13(10,11)12;/h2-3,8H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBBMCFGLHCDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N2CCNS2(=O)=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














